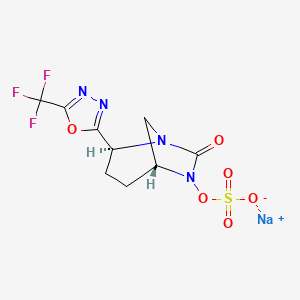
Antibacterial agent 41
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antibacterial Agent 41 is a synthetic compound known for its potent antibacterial properties. It has been developed to combat a wide range of bacterial infections, particularly those caused by drug-resistant strains. This compound is part of a new generation of antibacterial agents designed to address the growing issue of antibiotic resistance.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Antibacterial Agent 41 involves a multi-step process that includes the formation of key intermediates through various organic reactions. The initial step typically involves the preparation of a core structure, which is then functionalized through a series of reactions such as alkylation, acylation, and cyclization. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods: On an industrial scale, the production of this compound is optimized for cost-effectiveness and scalability. This involves the use of continuous flow reactors and automated systems to maintain consistent reaction conditions. The process also includes rigorous purification steps, such as crystallization and chromatography, to achieve the desired quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Antibacterial Agent 41 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like hydroxide ions or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products Formed: The major products formed from these reactions depend on the specific functional groups present in this compound. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s antibacterial activity.
Wissenschaftliche Forschungsanwendungen
Antibacterial Agent 41 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Employed in studies to understand bacterial resistance mechanisms and to develop new antibacterial strategies.
Medicine: Investigated for its potential use in treating bacterial infections, particularly those resistant to conventional antibiotics.
Industry: Utilized in the development of antibacterial coatings and materials to prevent bacterial contamination.
Wirkmechanismus
The mechanism of action of Antibacterial Agent 41 involves the inhibition of bacterial cell wall synthesis. It targets specific enzymes involved in the cross-linking of peptidoglycan layers, which are essential for bacterial cell wall integrity. By disrupting this process, the compound causes bacterial cell lysis and death. Additionally, it may interfere with bacterial DNA replication and protein synthesis, further enhancing its antibacterial efficacy.
Vergleich Mit ähnlichen Verbindungen
Penicillin: Targets bacterial cell wall synthesis but has a different core structure.
Cephalosporins: Similar mechanism but with a broader spectrum of activity.
Carbapenems: Highly effective against multi-drug resistant bacteria but structurally distinct.
Uniqueness: Antibacterial Agent 41 is unique due to its ability to overcome resistance mechanisms that affect other antibiotics. Its synthetic versatility allows for modifications that can enhance its activity and reduce the likelihood of resistance development. Additionally, its broad-spectrum activity makes it a valuable tool in the fight against bacterial infections.
Eigenschaften
Molekularformel |
C9H8F3N4NaO6S |
|---|---|
Molekulargewicht |
380.24 g/mol |
IUPAC-Name |
sodium;[(2S,5R)-7-oxo-2-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate |
InChI |
InChI=1S/C9H9F3N4O6S.Na/c10-9(11,12)7-14-13-6(21-7)5-2-1-4-3-15(5)8(17)16(4)22-23(18,19)20;/h4-5H,1-3H2,(H,18,19,20);/q;+1/p-1/t4-,5+;/m1./s1 |
InChI-Schlüssel |
QGDDUALFSQOYIO-JBUOLDKXSA-M |
Isomerische SMILES |
C1C[C@H](N2C[C@@H]1N(C2=O)OS(=O)(=O)[O-])C3=NN=C(O3)C(F)(F)F.[Na+] |
Kanonische SMILES |
C1CC(N2CC1N(C2=O)OS(=O)(=O)[O-])C3=NN=C(O3)C(F)(F)F.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


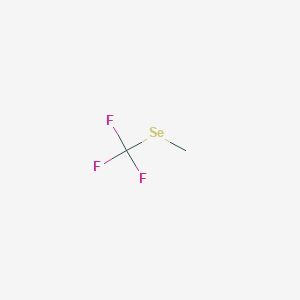


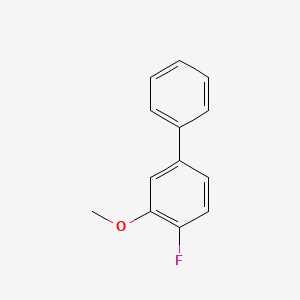
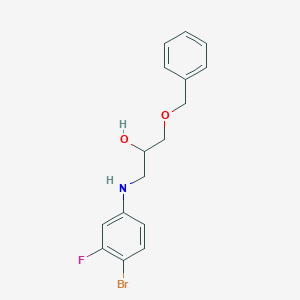
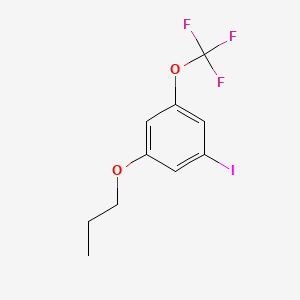
![1-(Benzo[d]thiazol-2-yl)-1-(4-methoxyphenyl)pent-4-en-1-ol](/img/structure/B14756917.png)
![[S(R)]-N-[(1R)-1-[2-(Diphenylphosphino)phenyl]ethyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14756932.png)
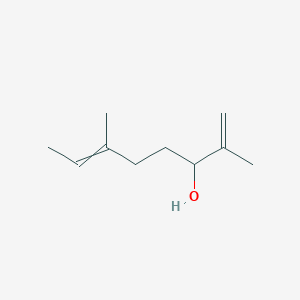

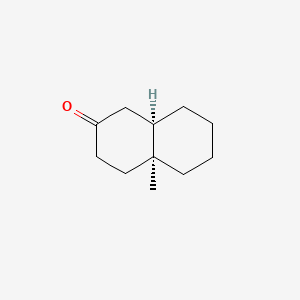
![1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methylpyrimidine-2,4-dione](/img/structure/B14756958.png)


